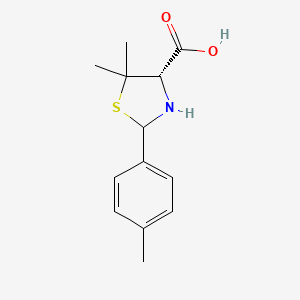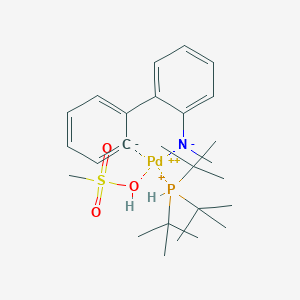
P(t-Bu)3PdG4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (Methanesulfonatato-κO) [2′-(methylamino-κN)-2-biphenylyl-κC2] [tris(2-methyl-2-propanyl)phosphine]palladium (commonly referred to as P(t-Bu)3PdG4) is a powerful ligand used in classic cross-coupling reactions. It is part of the Buchwald Fourth Generation Palladacycle, known for its stability and solubility in most organic solvents .
Applications De Recherche Scientifique
Chemistry: In chemistry, (Methanesulfonatato-κO) [2′-(methylamino-κN)-2-biphenylyl-κC2] [tris(2-methyl-2-propanyl)phosphine]palladium is widely used as a catalyst in cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .
Biology and Medicine: In biology and medicine, this compound is used in the synthesis of biologically active molecules, including potential drug candidates. Its ability to facilitate the formation of carbon-carbon bonds makes it valuable in the development of new pharmaceuticals .
Industry: Industrially, it is used in the production of fine chemicals, agrochemicals, and materials science for the development of new materials with specific properties .
Mécanisme D'action
Target of Action
Methanesulfonic Acid; Methyl-(2-phenylphenyl)azanide; Palladium(2+); Tritert-butylphosphanium, also known as P(t-Bu)3PdG4, primarily targets the molecules involved in various cross-coupling reactions . The compound acts as a powerful ligand, facilitating these reactions .
Mode of Action
This compound interacts with its targets by acting as a catalyst in cross-coupling reactions . It forms a complex with the target molecules, thereby accelerating the reaction rate .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in cross-coupling reactions, such as the Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck, and Hiyama coupling reactions . The compound’s action can lead to the formation of new carbon-carbon and carbon-heteroatom bonds, which are key steps in many synthetic processes .
Pharmacokinetics
It is known that the compound is stable and soluble in most organic solvents , which could influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new bonds in target molecules . This can lead to the synthesis of new compounds, making this compound a valuable tool in organic chemistry .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in organic solvents can affect its availability for reactions . Additionally, the compound is bench-stable, suggesting that it can maintain its activity under standard laboratory conditions .
Analyse Biochimique
Biochemical Properties
P(t-Bu)3PdG4: plays a crucial role in biochemical reactions as a ligand for palladium-catalyzed cross-coupling reactions. It interacts with various enzymes, proteins, and other biomolecules to facilitate these reactions. The compound’s interaction with palladium allows it to form stable complexes that can catalyze the formation of carbon-carbon and carbon-nitrogen bonds. These interactions are essential for the synthesis of complex organic molecules, including pharmaceuticals and natural products .
Cellular Effects
The effects of This compound on various types of cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of enzymes involved in oxidative stress responses and cellular detoxification processes. Additionally, This compound has been shown to impact the expression of genes related to cell proliferation and apoptosis, thereby influencing cell growth and survival .
Molecular Mechanism
At the molecular level, This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound forms complexes with palladium, which then interact with substrates to facilitate cross-coupling reactions. These interactions can lead to the activation or inhibition of specific enzymes, thereby modulating biochemical pathways. Furthermore, This compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time due to its stability and degradation properties. The compound is generally stable and maintains its activity over extended periods. Prolonged exposure to certain conditions, such as high temperatures or reactive chemicals, can lead to its degradation. This degradation can result in a loss of catalytic activity and changes in its effects on cellular function. Long-term studies have shown that This compound can have sustained effects on cellular processes, including gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At low doses, the compound can effectively catalyze biochemical reactions without causing significant toxicity. At higher doses, This compound can exhibit toxic effects, including oxidative stress and cellular damage. These adverse effects are dose-dependent and can be mitigated by optimizing the dosage and administration protocols. Studies in animal models have shown that This compound can influence metabolic pathways and cellular functions in a dose-dependent manner .
Metabolic Pathways
This compound: is involved in various metabolic pathways, particularly those related to oxidative stress and detoxification. The compound interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which play critical roles in metabolizing reactive oxygen species and detoxifying harmful compounds. These interactions can affect metabolic flux and alter the levels of metabolites within cells. Additionally, This compound can modulate the activity of enzymes involved in energy metabolism, thereby influencing cellular energy production and utilization .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Methanesulfonatato-κO) [2′-(methylamino-κN)-2-biphenylyl-κC2] [tris(2-methyl-2-propanyl)phosphine]palladium involves the combination of methanesulfonato, tri-tert-butylphosphine, and 2’-methylamino-1,1’-biphenyl-2-yl with palladium. The reaction is typically carried out under inert conditions to prevent oxidation and degradation of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves precise control of reaction conditions, including temperature, pressure, and solvent choice, to optimize the production .
Analyse Des Réactions Chimiques
Types of Reactions: (Methanesulfonatato-κO) [2′-(methylamino-κN)-2-biphenylyl-κC2] [tris(2-methyl-2-propanyl)phosphine]palladium undergoes various types of reactions, primarily focusing on cross-coupling reactions such as:
- Buchwald-Hartwig Cross Coupling
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: The common reagents used in these reactions include aryl halides, alkyl halides, and boronic acids. The reactions are typically carried out in the presence of a base and an appropriate solvent, such as toluene or dimethylformamide, under inert atmosphere .
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Comparaison Avec Des Composés Similaires
- Bis(tri-tert-butylphosphine)palladium (0)
- Mesyl [(tri-t-butylphosphine)-2-(2-aminobiphenyl)]palladium (II)
- DTBPF-Pd-G3
- cataCXium® A Pd G3
- XPhos Pd G3
Uniqueness: (Methanesulfonatato-κO) [2′-(methylamino-κN)-2-biphenylyl-κC2] [tris(2-methyl-2-propanyl)phosphine]palladium is unique due to its high stability, solubility in organic solvents, and versatility in facilitating various cross-coupling reactions. Its bench stability and high reactivity make it a preferred choice for many synthetic applications .
Propriétés
IUPAC Name |
methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+);tritert-butylphosphanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N.C12H27P.CH4O3S.Pd/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-10(2,3)13(11(4,5)6)12(7,8)9;1-5(2,3)4;/h2-7,9-10H,1H3;1-9H3;1H3,(H,2,3,4);/q-2;;;+2/p+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFMRPSHDGPKAC-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO3PPdS+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2582953.png)
![10-chloro-7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinolin-4-one](/img/structure/B2582954.png)
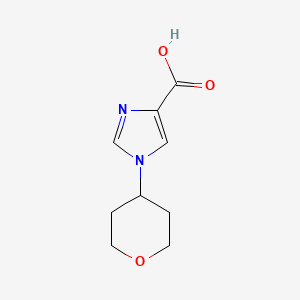
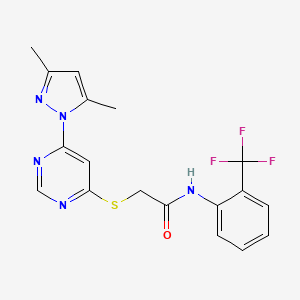
![1-((2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2582960.png)
![tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate](/img/structure/B2582962.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate](/img/structure/B2582964.png)
![N-(2-ethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2582966.png)


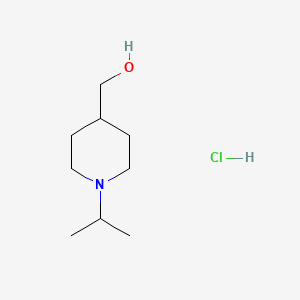
![6-[(5-{[(4-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2582974.png)
